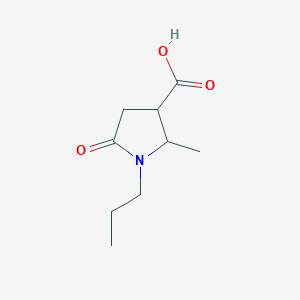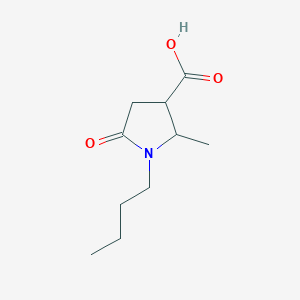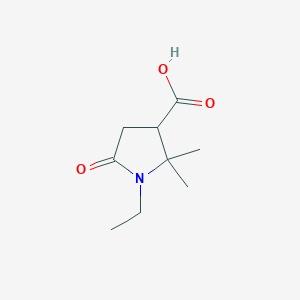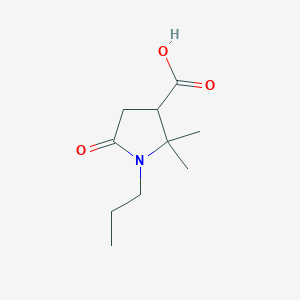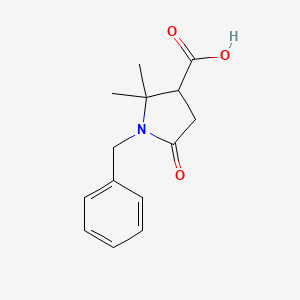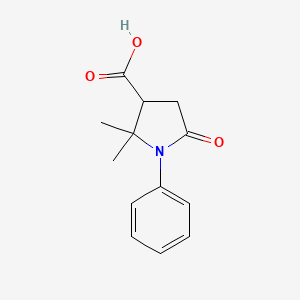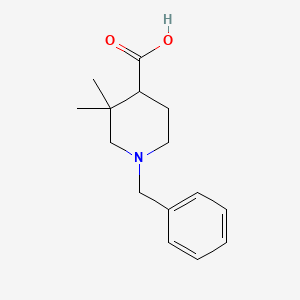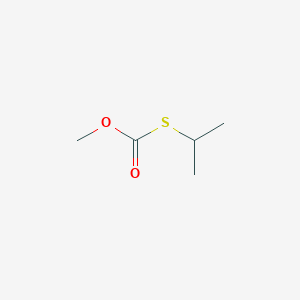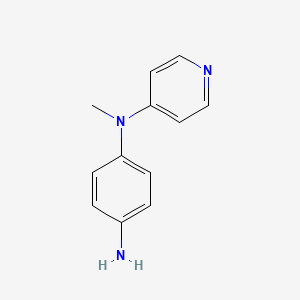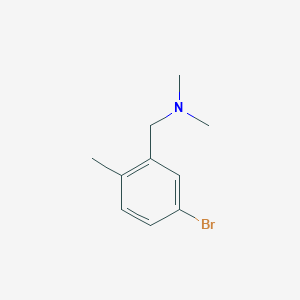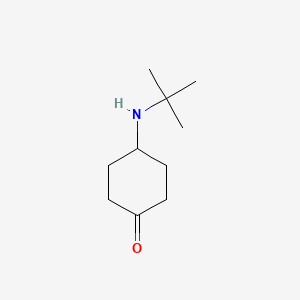
4-(Tert-butylamino)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butylamino)cyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a tert-butylamino group at the 4-position and a ketone group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylamino)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a common ketone.
Amine Introduction: The tert-butylamino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting cyclohexanone with tert-butylamine in the presence of a suitable catalyst or under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butylamino)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Substitution reactions may require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
4-(Tert-butylamino)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butylamino)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the ketone group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butyl)cyclohexan-1-one: Lacks the amino group, making it less reactive in certain biological contexts.
4-(Isopropylamino)cyclohexan-1-one: Similar structure but with an isopropyl group instead of a tert-butyl group, leading to different steric and electronic properties.
4-(Methylamino)cyclohexan-1-one: Smaller substituent, which may affect its reactivity and interaction with molecular targets.
Uniqueness
4-(Tert-butylamino)cyclohexan-1-one is unique due to the presence of both a bulky tert-butylamino group and a reactive ketone group
Propiedades
IUPAC Name |
4-(tert-butylamino)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)11-8-4-6-9(12)7-5-8/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPJIPUZZSHGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
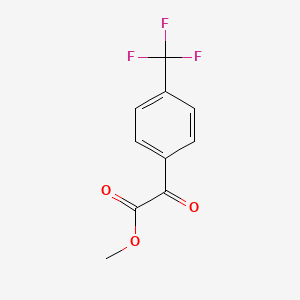
![2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008991.png)
